molecular formula C23H20ClN3O B11992773 (2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide

Cat. No.: B11992773
M. Wt: 389.9 g/mol
InChI Key: KXNCKYLUVBYGQD-LNHXQJKDSA-N
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Description

3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a chlorophenyl group and a tolylazo group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and 2-methyl-4-o-tolylazo-benzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or copper.

    Reaction Steps: The key steps include the formation of the azo compound, followed by the acrylamide formation through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and context, but may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-N-phenylacrylamide: Similar structure but lacks the tolylazo group.

    N-(2-Methyl-4-o-tolylazo-phenyl)acrylamide: Similar structure but lacks the chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and tolylazo groups in 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE makes it unique, potentially offering a combination of properties not found in other compounds.

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]prop-2-enamide

InChI

InChI=1S/C23H20ClN3O/c1-16-7-3-6-10-22(16)27-26-19-12-13-21(17(2)15-19)25-23(28)14-11-18-8-4-5-9-20(18)24/h3-15H,1-2H3,(H,25,28)/b14-11+,27-26?

InChI Key

KXNCKYLUVBYGQD-LNHXQJKDSA-N

Isomeric SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl)C

Origin of Product

United States

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